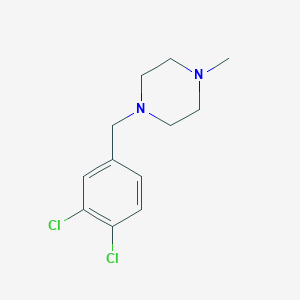
1-(3,4-dichlorobenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorobenzyl)-4-methylpiperazine, also known as MBZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research for its pharmacological properties.
作用機序
The exact mechanism of action of 1-(3,4-dichlorobenzyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, meaning that it increases the levels of these neurotransmitters in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects observed with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to increased activity in the central nervous system. This results in a number of physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to have effects on the immune system, with studies suggesting that it may have immunosuppressive properties.
実験室実験の利点と制限
1-(3,4-dichlorobenzyl)-4-methylpiperazine has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for large-scale production. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, there are also limitations to using this compound in lab experiments. It is a psychoactive drug that can have significant effects on the central nervous system, making it difficult to interpret results. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are a number of future directions for research on 1-(3,4-dichlorobenzyl)-4-methylpiperazine. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies have suggested that this compound may have potential for treating Parkinson's disease, schizophrenia, and depression. Further research is needed to explore these potential therapeutic applications. Another area of interest is the development of new synthetic compounds based on the structure of this compound. These compounds could have improved pharmacological properties and could be used as potential therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its effects on the immune system. This could have important implications for the development of new drugs for a range of medical conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, its potential as a therapeutic agent for neurological disorders, and its biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations, particularly its psychoactive effects. Further research is needed to explore the potential therapeutic applications of this compound and to develop new synthetic compounds based on its structure.
合成法
The synthesis of 1-(3,4-dichlorobenzyl)-4-methylpiperazine involves the reaction of 3,4-dichlorobenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields this compound as a white crystalline powder. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(3,4-dichlorobenzyl)-4-methylpiperazine has been used in scientific research for its pharmacological properties. It has been studied for its effects on the central nervous system, particularly on the dopamine and serotonin systems. This compound has been shown to have stimulant properties, similar to amphetamines, and has been used as a model compound for studying the mechanisms of action of these drugs. It has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXIBVPXHBSMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640978.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5640989.png)

![2-{[4'-(cyclopropylmethoxy)biphenyl-3-yl]oxy}acetamide](/img/structure/B5641002.png)
![3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)
![2-[({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5641017.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5641022.png)
![2-[(4-ethoxypiperidin-1-yl)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5641028.png)
![2-amino-4-(4-isopropylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5641038.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5641044.png)
![9-(2-methoxybutanoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641048.png)
![(1R*,3S*)-3-methoxy-3-methyl-7-(4-pyridinyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5641056.png)